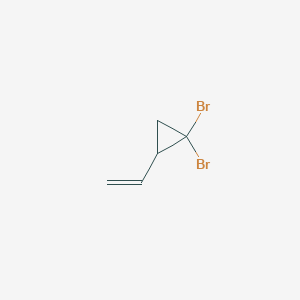

1,1-Dibromo-2-vinylcyclopropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2-ethenylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBUVGWEJCPSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-65-2 | |

| Record name | NSC4532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Dibromo 2 Vinylcyclopropane and Its Derivatives

Strategies for Dibromocyclopropanation of Olefinic Precursors

The direct addition of a dibromocarbene species to an olefin is a primary method for constructing the 1,1-dibromo-2-vinylcyclopropane scaffold. The olefinic precursor in this context is typically 1,3-butadiene (B125203).

Carbenoid Addition Approaches in Cyclopropane (B1198618) Formation

The addition of carbenes or carbenoids to alkenes is a fundamental reaction for forming cyclopropane rings. wikipedia.orgfiveable.me In the case of this compound, dibromocarbene (:CBr2) is the reactive intermediate that adds to 1,3-butadiene. This addition is a type of cycloaddition reaction. fiveable.me

Free carbenes, such as dichlorocarbene (B158193) or dibromocarbene, are highly reactive and are typically generated in situ. wikipedia.org A common method for generating dibromocarbene involves the reaction of bromoform (B151600) (CHBr3) with a strong base. masterorganicchemistry.com The reaction proceeds via an α-elimination mechanism. The base abstracts a proton from bromoform to form the tribromomethanide anion (:⁻CBr3), which then expels a bromide ion to yield dibromocarbene. libretexts.orgopenstax.org

The addition of the carbene to the alkene is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orglibretexts.org For instance, the reaction of dibromocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product. wikipedia.orgopenstax.org This stereospecificity arises from the concerted nature of the carbene addition. masterorganicchemistry.com

Phase-Transfer Catalysis in gem-Dibromocyclopropane Synthesis

The synthesis of gem-dibromocyclopropanes is often carried out under phase-transfer catalysis (PTC) conditions, a technique known as the Makosza reaction. akjournals.com This method is highly effective and widely used for preparing these compounds. akjournals.comakjournals.com Traditional batch reactions involve vigorously stirring a two-phase system: an organic phase containing the alkene and bromoform, and a concentrated aqueous solution of a strong base, typically 50% sodium hydroxide (B78521) (NaOH). akjournals.comakjournals.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is essential for this reaction. It facilitates the transport of the hydroxide ion (or the tribromomethanide anion) from the aqueous phase to the organic phase, where the reaction with the alkene occurs. akjournals.com The large interface between the two immiscible liquids is crucial for mass transport, and vigorous stirring is necessary to maximize this surface area. akjournals.com

Flow Chemistry Applications for Enhanced Dibromocyclopropanation

Conventional batch methods for dibromocyclopropanation often require long reaction times and vigorous stirring. akjournals.comresearchgate.net Flow chemistry, particularly using microreactors, has emerged as a powerful alternative that can overcome these limitations. akjournals.comresearchgate.net In a microreactor, two immiscible liquid phases are pumped through narrow channels, creating a large specific interfacial area, often in the form of alternating slugs. akjournals.comsyrris.com This high surface-to-volume ratio, along with short diffusion distances, leads to rapid mass and heat transfer. akjournals.comnih.gov

The benefits of using flow chemistry for dibromocyclopropanation include:

Faster reaction times: Reactions are often completed in significantly less time compared to batch processes. syrris.comresearchgate.net

Higher yields: Good to excellent yields can be achieved. researchgate.netsyrris.com

Improved safety and control: The small reaction volumes and efficient heat dissipation in microreactors allow for better control over exothermic reactions. nih.gov

Milder conditions: Reactions can often be performed under ambient conditions using a slightly less concentrated base (e.g., 40% w/w NaOH) compared to batch methods. akjournals.comresearchgate.net

Researchers have successfully applied flow chemistry to the dibromocyclopropanation of a variety of alkenes, demonstrating its broad applicability. researchgate.netsyrris.com

Targeted Synthesis of Vinylcyclopropane (B126155) Systems via 1,4-Dihalo-2-butene Condensations

An alternative approach to constructing the vinylcyclopropane skeleton involves the condensation of 1,4-dihalo-2-butenes with active methylene (B1212753) compounds.

Malonate-Based Condensation Reactions

The condensation of a 1,4-dihalo-2-butene, such as trans-1,4-dibromo-2-butene or trans-1,4-dichloro-2-butene, with a malonic ester is a well-established method for synthesizing dialkyl 2-vinylcyclopropane-1,1-dicarboxylates. google.comgoogleapis.com This reaction is typically carried out in the presence of a base, such as a metallic alkoxide in an alcoholic solution. google.com

Early reports by Skinner et al. and Kierstead et al. described this condensation, noting the formation of side products due to further reaction of the initial vinylcyclopropane product. google.com The reaction involves the formation of the malonate anion, which then acts as a nucleophile, displacing the halide ions in a cyclization reaction.

A significant improvement to this process involves the in-situ isomerization of a mixture of cis- and trans-1,4-dihalobutene-2 to the more reactive trans-isomer, followed immediately by the cyclocondensation. google.com This two-step, one-pot procedure provides high yields (75-80%) of the desired dialkyl 2-vinylcyclopropane-1,1-dicarboxylate with minimal contamination from cyclopentene (B43876) byproducts. google.com The choice of the alkyl group on the malonate ester can be important; for instance, the synthesis of the dimethyl ester can be complicated by saponification under certain conditions. google.com

Table 1: Malonate-Based Synthesis of Vinylcyclopropane Derivatives

| Starting Materials | Product | Yield | Reference |

| trans-1,4-Dichlorobutene-2, Dimethyl Malonate | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | High | googleapis.com |

| 1,4-Dibromo-2-butene (B147587), Ethyl Sodiomalonate | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Not specified | google.com |

Note: This table is generated based on available data and may not be exhaustive.

Synthesis of Phosphonic Acid Diester Derivatives

The synthesis of 2-vinylcyclopropane-1-phosphonic acid diesters has been achieved through the reaction of trans-1,4-dibromo-2-butene with α-substituted phosphonic acid diesters. researchgate.netresearchgate.netepa.gov This method provides access to vinylcyclopropanes bearing a phosphonate (B1237965) group, which are of interest for various applications, including as polymerizable monomers for dental materials. researchgate.net

The resulting phosphonic acid diesters can be further modified. For example, silylation with halotrimethylsilanes followed by solvolysis can convert the diesters into the corresponding phosphonic acids. researchgate.net

Preparation of Amino Acid Derivatives

The synthesis of cyclopropane-containing amino acids is of significant interest due to their ability to impart conformational rigidity to peptides, a desirable trait for enhancing metabolic stability and biological activity. nih.gov While the synthesis of cyclopropane α-amino acids is well-established, the preparation of β-amino acid analogues has presented greater challenges. nih.gov

One notable approach involves the use of dehydroamino acids as starting materials. A one-pot cyclopropanation of these precursors with in situ generated diazo compounds provides a direct route to cyclopropane amino acid derivatives. nih.gov This method demonstrates good E/Z selectivity depending on the reaction conditions. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion typically yields products with high E selectivity. nih.gov In contrast, the use of a meso-tetraphenylporphyrin iron chloride catalyst favors the formation of Z isomers. nih.gov

Another strategy for accessing cyclopropane β-amino acid derivatives utilizes cyclopropanone (B1606653) surrogates. nih.gov The olefination of 1-sulfonylcyclopropanols with stabilized phosphorus ylides generates highly electrophilic alkylidenecyclopropanes. These intermediates readily undergo aza-Michael additions in a telescopic fashion under mild conditions, yielding trans-β-cyclopropyl-modified β-alanines (β-CMAs) with excellent diastereocontrol. nih.gov This method is also amenable to producing highly enantioenriched derivatives. nih.gov

Derivatization and Functionalization Strategies of this compound

The presence of two bromine atoms on the same carbon atom in this compound allows for a rich and diverse range of functionalization reactions.

Halogen-Lithium Exchange and Organometallic Reagent Generation

Halogen-lithium exchange is a powerful tool for converting the carbon-bromine bonds of this compound into carbon-lithium bonds, thereby generating highly reactive organolithium reagents. youtube.comharvard.edu This transformation is typically achieved by treating the dibromocyclopropane with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.edustackexchange.com

The reaction proceeds via a kinetically controlled process where the equilibrium favors the formation of the more stable organolithium species. harvard.eduprinceton.edu Theoretical studies using B3LYP and MP2 levels of theory have shown that the reaction of 1,1-dibromoalkenes with methyllithium (B1224462) proceeds with predictable stereoselectivity, where the sterically more hindered bromine atom is preferentially exchanged. nih.gov The resulting vinyl carbenoids are often unstable and can undergo further reactions, such as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form alkynes. soton.ac.uk However, under carefully controlled conditions, these organolithium intermediates can be trapped with various electrophiles to introduce a wide range of substituents.

The reactivity of the halogen-lithium exchange is dependent on several factors, including the nature of the halide (I > Br > Cl), the alkyllithium reagent, and the solvent. stackexchange.comprinceton.edu For instance, bromides are significantly more reactive than chlorides in this exchange. stackexchange.com The use of microflow systems has shown promise in controlling the reactivity of these carbenoids, allowing for selective transformations that are difficult to achieve in batch processes. soton.ac.uk

Table 1: Conditions for Halogen-Lithium Exchange of gem-Dibromoalkenes

| Substrate | Reagent | Conditions | Outcome |

| 1,1-Dibromoalkene | n-BuLi | Batch, -78 °C | Unselective reaction |

| 1,1-Dibromoalkene | n-BuLi (2.4 equiv) | Microflow, 20 °C, 30 ms | Increased conversion and selectivity |

| 1,1-Dibromoalkene | MeLi | B3LYP/6-31+G* | Predominant exchange of sterically hindered Br |

Data based on theoretical calculations.

Selective Dehalogenation to Monobrominated Cyclopropanes

The selective removal of one bromine atom from this compound to yield the corresponding monobromocyclopropane is a valuable transformation, as monobromocyclopropanes are versatile synthetic intermediates. researchgate.net A highly efficient method for this conversion involves the use of a Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalytic amount of a titanium compound, like titanium(IV) isopropoxide. researchgate.net

This reaction typically proceeds in high yield (around 95%) at ambient temperature in ether. researchgate.net The use of 1.0-1.3 molar equivalents of the Grignard reagent selectively produces the monobrominated product as a mixture of stereoisomers. researchgate.net Interestingly, employing an excess of the Grignard reagent leads to the fully reduced, non-halogenated cyclopropane. researchgate.net

The catalytic cycle is believed to involve a low-valent titanium species. While the reaction is slow in the absence of the titanium catalyst when using ethylmagnesium bromide, it does proceed with methylmagnesium bromide, albeit with only slight promotion by the catalyst. researchgate.net Labeling studies have indicated that the hydrogen atom introduced into the cyclopropane ring does not originate from the Grignard reagent itself. researchgate.net

Table 2: Reagents for Selective Monodebromination of 1,1-Dibromocyclopropanes

| Reagent System | Product | Yield | Reference |

| EtMgBr / Ti(OPr-i)₄ | Monobromocyclopropane | ~95% | researchgate.net |

| Excess EtMgBr / Ti(OPr-i)₄ | Cyclopropane | >90% | researchgate.net |

Introduction of Other Functional Groups via Transformation Reactions

The versatile nature of the gem-dibromocyclopropane moiety allows for its conversion into a variety of other functional groups. Beyond the generation of organolithium species and selective dehalogenation, these compounds can participate in reactions that lead to significant structural modifications.

For instance, the organolithium intermediates generated from halogen-lithium exchange can be used in nucleophilic addition reactions. libretexts.org They can add to carbonyl compounds, such as aldehydes and ketones, in a 1,2-addition fashion to form cyclopropyl-substituted alcohols. libretexts.org

Furthermore, the strained three-membered ring of cyclopropane derivatives can undergo ring-opening reactions under certain conditions, providing access to acyclic structures. While not the primary focus of derivatization, this reactivity pathway is an important consideration in reaction design.

The introduction of functional groups can also be achieved through the transformation of the vinyl group. Standard alkene transformations, such as epoxidation, dihydroxylation, or ozonolysis, can be applied to the vinyl substituent of this compound, provided the reagents and conditions are compatible with the gem-dibromocyclopropyl group.

Mechanistic Investigations and Reactivity Pathways of 1,1 Dibromo 2 Vinylcyclopropane

Electrocyclic Ring-Opening Processes in Dibromocyclopropane Systems

Electrocyclic reactions are a class of pericyclic reactions characterized by the intramolecular formation or cleavage of a sigma bond at the termini of a conjugated π-system. libretexts.orgwikipedia.orgmasterorganicchemistry.com In the case of gem-dibromocyclopropanes, these reactions typically involve the opening of the three-membered ring.

Thermal Cyclopropyl-to-Allyl Rearrangements

The thermal rearrangement of cyclopropanes to allyl derivatives is a well-established process. For 1,1-dibromo-2-vinylcyclopropane, this rearrangement involves the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring to form an allylic system. This process is governed by the principles of orbital symmetry, which dictate the stereochemical outcome of the reaction. libretexts.orgstereoelectronics.org

The ring-opening is a disrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in opposite directions. libretexts.orgstereoelectronics.org This is consistent with the Woodward-Hoffmann rules for a thermal 2π-electron electrocyclic reaction. The presence of the two bromine atoms on the same carbon atom influences the electronics and the subsequent stability of the intermediates and transition states. The reaction can be promoted thermally, often requiring high temperatures, or facilitated by the use of silver(I) salts, which assist in the cleavage of the carbon-bromine bond. researchgate.net

Influence of Substituents on Ring-Opening Regioselectivity

Substituents on the cyclopropane ring can exert significant control over the regioselectivity of the ring-opening reaction. In the case of 2-substituted 1,1-dibromocyclopropanes, the nature of the substituent at the C2 position can direct which of the adjacent C-C bonds of the cyclopropane ring cleaves.

Theoretical studies on related systems, such as 2-aziridinylmethyl radicals, have shown that π-acceptor substituents at the carbon adjacent to the three-membered ring can dramatically lower the energy barrier for the cleavage of the bond within the ring and proximal to the substituent. nih.gov Conversely, these same substituents can increase the energy barrier for the cleavage of the distal bond. nih.gov For this compound, the vinyl group acts as a π-system that can stabilize the developing radical or ionic character at the adjacent carbon during the ring-opening process. This stabilization preferentially lowers the activation energy for the cleavage of the C1-C2 bond over the C1-C3 bond, leading to a specific regioisomeric allylic bromide.

| Substituent Position | Substituent Type | Effect on Ring-Opening |

| C1 (of the vinyl group) | π-acceptor | Lowers energy barrier for C-C cleavage |

| Nitrogen (in aziridines) | Various | Small effect on ring-opening |

| C1 (of the vinyl group) | Alkyl | Favors C-N cleavage in aziridines |

Charge Development Analysis in Disrotatory Ring Opening

During the disrotatory ring-opening of gem-dibromocyclopropanes, there is a significant development of charge in the transition state. Computational studies on similar systems reveal a separation of charge, with the carbon atom bearing the bromine atoms developing a partial positive charge, while the other carbons of the former ring develop partial negative charges. uq.edu.au In the presence of a nucleophilic base, this can lead to the formation of a zwitterionic intermediate, such as an oxocarbenium cation/vinyl carbanion pair in glycal-derived systems. uq.edu.aunih.gov This charge separation is a key feature of the reaction mechanism and influences the subsequent reaction pathways, including nucleophilic attack and protonation steps. uq.edu.aunih.gov The stereospecificity of the reaction, where substituents on the same side of the cyclopropane ring rotate towards each other, is a direct consequence of the disrotatory nature of the electrocyclic process. stereoelectronics.org

Carbene-Mediated Transformations and Rearrangements

Treatment of this compound with an organolithium reagent, such as methyllithium (B1224462), at low temperatures leads to the formation of a highly reactive intermediate: 2-vinylcyclopropylidene. This carbene undergoes rapid rearrangements to form various cyclic and acyclic isomers.

Rearrangement of Vinylcyclopropylidenes to Cyclic and Acyclic Isomers

Theoretical investigations have shown that the singlet 2-vinylcyclopropylidene intermediate can undergo several competing rearrangement pathways. nih.gov One major pathway involves a rearrangement to 1,3-cyclopentadiene. nih.gov This process is predicted to occur in a stepwise manner. nih.gov

Another potential rearrangement is the ring-opening of the vinylcyclopropylidene to form vinylallene (1,2,4-pentatriene). nih.gov The relative energies of the transition states for these competing pathways determine the product distribution. Theoretical calculations suggest that the rearrangement to cyclopentadiene (B3395910) is the favored pathway. nih.gov This prediction aligns with experimental observations where cyclopentadiene derivatives are the major products. nih.gov

| Reactant | Intermediate | Product(s) |

| This compound | 2-Vinylcyclopropylidene | 1,3-Cyclopentadiene, Vinylallene |

The vinylcyclopropane (B126155) rearrangement to a cyclopentene (B43876) is a known ring expansion reaction. wikipedia.org While often proceeding through a diradical mechanism, the involvement of a carbene intermediate introduces alternative, lower-energy pathways. wikipedia.orgcapes.gov.br

Intramolecular Carbene Insertion Reactions

Carbenes are known to undergo intramolecular C-H insertion reactions to form new carbon-carbon bonds. d-nb.infoescholarship.orgresearchgate.net In the case of vinylcyclopropylidene, the carbene center can potentially insert into a C-H bond of the adjacent vinyl group. However, the rearrangement pathways to cyclopentadiene and vinylallene are typically much faster and dominate the reactivity of the parent 2-vinylcyclopropylidene. nih.gov The propensity for intramolecular C-H insertion is highly dependent on the substrate's conformation and the proximity of the C-H bonds to the carbene center. d-nb.info While not a major pathway for the parent compound, substituted derivatives could potentially be designed to favor such insertion reactions, leading to the formation of bicyclic products.

Radical Reactions and Polymerization Mechanisms of this compound

The unique structural features of this compound, combining a strained cyclopropane ring with a reactive vinyl group and gem-dibromo functionalities, make it a versatile monomer in radical polymerization. These reactions often proceed via ring-opening mechanisms, leading to polymers with unique structures and properties.

Radical Ring-Opening Polymerization (RROP) Mechanisms of Vinylcyclopropanes

Radical ring-opening polymerization (RROP) is a significant pathway for the polymerization of vinylcyclopropanes (VCPs). nih.gov This process allows for the formation of polymers with functionalities incorporated into the polymer backbone. nih.gov The general mechanism involves the addition of a radical species to the vinyl group of the VCP, generating a carbon-centered radical adjacent to the cyclopropane ring. This intermediate then undergoes a ring-opening of the cyclopropane moiety to yield an acyclic radical, which propagates the polymerization. nii.ac.jp

The regioselectivity of the ring-opening is a crucial aspect of the polymerization mechanism. For many VCPs, the cleavage of the C1-C2 bond is favored over the C1-C3 bond. nii.ac.jp The substituents on the cyclopropane ring play a critical role in stabilizing the resulting radical species and influencing the polymerization pathway. nii.ac.jp For instance, electron-withdrawing groups like cyano or ester groups can stabilize the adjacent radical, facilitating the ring-opening process. nii.ac.jp

The structure of the resulting polymer can be either linear or contain cyclic units, depending on the reaction conditions and the specific VCP monomer used. acs.org This tunability allows for the control of polymer properties. acs.org For example, organocatalyzed photoredox RROP of functionalized VCPs has been shown to produce polymers with predictable molecular weights and low dispersity, where the content of linear versus cyclic units can be controlled by adjusting polymerization concentration and temperature. acs.org

Recent advancements in RROP have focused on expanding the scope of monomers and integrating this technique with controlled/living radical polymerization methods to create well-defined and functional polymers. nih.govresearcher.life

Copper-Mediated Atom Transfer Radical Polymerization (ATRP) of Vinylcyclopropanes

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to vinylcyclopropanes, offering a method to synthesize polymers with well-defined architectures and low polydispersity. wikipedia.orgresearchgate.net This method typically employs a transition metal complex, often copper-based, as a catalyst. wikipedia.org The catalyst facilitates a reversible deactivation process, maintaining a low concentration of active radical species and thus controlling the polymerization. wikipedia.org

In the context of VCPs, copper-mediated ATRP proceeds through a radical ring-opening mechanism. The polymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (BCVCP) using a CuBr/Me6-TREN catalyst system, for instance, results in predominantly 1,5-ring opening, leading to linear polymers with carbon-carbon double bonds in the main chain. The choice of ligand is critical as it solubilizes the copper halide and modulates the redox potential of the copper catalyst, thereby influencing the reaction kinetics and control over the polymerization. wikipedia.org

A recent development is the use of a mechanoredox catalyst, such as mesoporous ZnO (m-ZnO), in conjunction with a copper catalyst for the ATRP of VCPs. acs.orgresearchgate.net This approach, termed mechano-ATRP, utilizes mechanical force to promote electron transfer, which activates the monomer and prevents poisoning of the copper catalyst. acs.org This method has been shown to yield poly(VCPs) with predictable molecular weights, low dispersity, and high chain-end fidelity under mild conditions. acs.org The proposed mechanism involves the activation of the VCP monomer upon binding to the m-ZnO surface, followed by a radical ring-opening process and the ATRP equilibrium. acs.org

The ability to control the polymerization of VCPs via ATRP opens up possibilities for creating advanced materials with specific functionalities and architectures.

Cycloaddition Reactions and Annulation Strategies

The vinylcyclopropane moiety is a versatile building block in organic synthesis, participating in a variety of cycloaddition reactions to form carbocyclic and heterocyclic ring systems. These reactions can be promoted by transition metals or occur under thermal conditions.

Transition Metal-Catalyzed Cycloadditions Involving Vinylcyclopropane Units

Transition metals play a pivotal role in catalyzing various cycloaddition reactions of vinylcyclopropanes (VCPs), leading to the formation of five-, six-, and seven-membered rings. wikipedia.orgacs.org Rhodium, cobalt, and other metals have been effectively used to promote these transformations. wikipedia.orgnih.gov

One significant reaction is the [5+2] cycloaddition between a VCP and an alkene or alkyne to construct a seven-membered ring. wikipedia.org Rhodium catalysts are particularly effective for this transformation. wikipedia.org The stereochemistry of the VCP substrate can influence the reaction pathway. For example, Rh(I)-catalyzed intramolecular cycloaddition of a trans-VCP-ene can lead to a [3+2] cycloadduct, forming a bicyclic cyclopentane, whereas the corresponding cis-VCP-ene can yield a [5+2] cycloadduct. jiaolei.group

Cobalt catalysts have been utilized in [5+1] cycloadditions between VCPs and vinylidenes, which are generated in situ from 1,1-dichloroalkenes. nih.govnih.gov This reaction provides access to polysubstituted cyclohexenes with a 1,3-substitution pattern, a motif that is challenging to obtain through traditional Diels-Alder reactions. nih.govnih.gov The proposed mechanism involves the formation of a cobaltacyclobutane intermediate from a [2+2] cycloaddition between a cobalt vinylidene and the VCP. nih.govnih.gov

The substitution pattern on the VCP has a profound impact on the mode of cycloaddition. acs.org For instance, Rh(I)-catalyzed intramolecular cycloadditions of 1-ene/yne-VCP derivatives can proceed via a [3+2] pathway. acs.org

Uncatalyzed Cycloadditions and Adduct Rearrangements

Vinylcyclopropanes can also undergo cycloaddition reactions without the need for a metal catalyst, often under thermal conditions. The vinylcyclopropane-cyclopentene rearrangement is a well-known thermal ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org The mechanism of this rearrangement can be complex, potentially involving either a diradical two-step process or a concerted pericyclic pathway, depending on the specific substrate. wikipedia.org

In some cases, VCPs can participate in formal [5+2] cycloadditions with highly activated dienophiles like tetracyanoethylene (B109619) (TCNE). wikipedia.org The proposed mechanism for this reaction involves an initial [2+2] cycloaddition between the vinyl group and the dienophile, followed by a rearrangement to form the seven-membered ring. wikipedia.org The intermediate in this rearrangement can be either radical or ionic in nature, depending on the reaction conditions. wikipedia.org

Furthermore, the initial adducts from cycloadditions can undergo subsequent rearrangements. For example, the pyrolysis of 1,1-dichloro-2-vinylcyclopropane (B3334376) leads to a rearrangement to form a dichlorocyclopentene derivative, which is considered the first documented thermal vinylcyclopropane-cyclopentene rearrangement. wikipedia.org

Nucleophilic and Organometallic Reactivity Studies

The reactivity of this compound extends beyond polymerization and cycloadditions to include reactions with nucleophiles and the formation of organometallic species. The gem-dibromo functionality on the cyclopropane ring is a key feature that dictates much of this reactivity.

One of the primary reactions involving the gem-dibromocyclopropane unit is its reaction with organometallic reagents, such as alkyllithiums. This reaction typically leads to the formation of a cyclopropylidene-metal carbene complex. This intermediate can then undergo a variety of transformations, including insertion reactions or rearrangement to form allenes. The specific outcome is highly dependent on the reaction conditions and the nature of the organometallic reagent and any trapping agents present.

For instance, treatment of a gem-dibromocyclopropane with methyllithium can generate a lithium carbenoid. In the absence of a trapping agent, this carbenoid can rearrange to form an allene (B1206475). This process, known as the Doering-LaFlamme allene synthesis, is a classical method for the preparation of allenes from olefins via a two-step sequence involving dichlorocarbene (B158193) or dibromocarbene addition followed by reaction with an alkyllithium or magnesium.

Furthermore, the vinyl group in this compound can also influence its reactivity. It can participate in reactions typical of alkenes, although its proximity to the strained and functionalized cyclopropane ring can modulate its reactivity. The interplay between the vinyl group and the gem-dibromocyclopropane moiety allows for a rich and diverse range of chemical transformations.

Reactions with Lithium Reagents Leading to Allene Formation

The reaction of this compound and its derivatives with organolithium reagents, particularly alkyllithiums like methyllithium (CH₃Li) and butyllithium (B86547) (BuLi), provides a significant route to the synthesis of allenes. stackexchange.comscispace.com This transformation, often referred to as the Doering-LaFlamme allene synthesis, proceeds through a fascinating mechanistic pathway involving a carbene intermediate. stackexchange.comstackexchange.com

The initial step involves a halogen-lithium exchange between the gem-dibromocyclopropane and the alkyllithium reagent. stackexchange.comscispace.com This exchange is highly favorable, with bromides reacting more readily than the corresponding chlorides. stackexchange.com The process results in the formation of a 1-lithio-1-bromocyclopropane intermediate. stackexchange.comscispace.com This intermediate is unstable and readily eliminates lithium bromide.

The elimination of lithium bromide can theoretically proceed through two distinct pathways: a concerted elimination and ring-opening to directly form the allene, or an α-elimination to generate a highly reactive cyclopropylidene carbene intermediate. stackexchange.com Evidence suggests the reaction primarily proceeds via the carbene intermediate. stackexchange.comstackexchange.com This carbene then undergoes a spontaneous electrocyclic ring-opening to furnish the final allene product. The high reactivity of the carbene drives this rearrangement. stackexchange.com

The choice of the lithium reagent can influence the reaction's efficacy. Butyllithium is generally more reactive than methyllithium in these transformations. stackexchange.com While allenes are the primary products in many cases, the reaction can sometimes yield a mixture of isomers, which further supports the involvement of a carbene intermediate. scispace.com For instance, the reaction of 1,1-dibromotetramethylcyclopropane with methyllithium has been shown to yield bicyclobutanes through the insertion of the carbene into a C-H bond of a methyl group, highlighting a competing reaction pathway. stackexchange.com

Table 1: Allene Synthesis from 1,1-Dibromocyclopropanes and Alkyllithium Reagents

| 1,1-Dibromocyclopropane (B14071962) Derivative | Alkyllithium Reagent | Major Product | Reference |

|---|---|---|---|

| This compound | Methyllithium or Butyllithium | Penta-1,2,4-triene | stackexchange.comscispace.com |

| 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane | Methyllithium | Bicyclobutane derivative | stackexchange.com |

Palladium-Catalyzed Coupling and Cyclopropanation Reactions

Palladium catalysis offers a versatile platform for the functionalization of this compound and related structures, enabling a variety of coupling and cyclopropanation reactions. nih.govrsc.org These reactions are significant in organic synthesis for creating carbon-carbon bonds and constructing complex molecular architectures. libretexts.org

A notable application is the palladium-catalyzed three-component coupling reaction involving 1,1-dihaloalkenes (including this compound derivatives), vinylzinc chloride, and soft nucleophiles. nih.gov This one-pot synthesis yields 1,3-disubstituted allenes. nih.gov The reaction proceeds through two successive palladium-catalyzed steps: a cross-coupling reaction followed by an allylic substitution, effectively assembling the allene framework from readily available starting materials. nih.gov The use of specific ligands, such as Xantphos, is crucial for the efficiency of this transformation. nih.gov

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com In the context of this compound, the cycle would initiate with the oxidative addition of the C-Br bond to a palladium(0) species. nih.gov

Palladium catalysts are also employed in cyclopropanation reactions. For instance, palladium(II) acetate (B1210297) can catalyze the cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane, where the stereoselectivity is controlled by a carbene insertion mechanism. acs.orgnih.gov While not directly involving this compound as a starting material, this demonstrates the capability of palladium to mediate the formation of cyclopropane rings. Another example is the palladium-catalyzed intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones, which provides an efficient route to bicyclo[3.1.0]hexane systems. rsc.org

Furthermore, palladium-catalyzed reactions can be used to construct methylcyclopropane (B1196493) groups through a domino reaction involving [2+1] cycloaddition of vinyl bromides with norbornenes. frontiersin.org This process involves oxidative addition, intermolecular alkene insertion, deprotonation/protonation, intramolecular alkene insertion, β-H elimination, and reductive elimination. frontiersin.org

Table 2: Examples of Palladium-Catalyzed Reactions

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 1,1-Dibromoalkenes, Vinylzinc chloride, Soft nucleophiles | Palladium/Xantphos | 1,3-Disubstituted allenes | nih.gov |

| 2-Substituted 1,1-diborylalkenes, (Trimethylsilyl)diazomethane | Pd(OAc)₂ | gem-Bis(boryl)cyclopropanes | acs.orgnih.gov |

| (Z)-2-Bromovinylbenzene, endo-N-(p-tolyl)-norbornenesuccinimide | Palladium catalyst | Methylcyclopropane derivative | frontiersin.org |

Lewis Acid-Catalyzed Intramolecular Ring Opening Reactions

Lewis acid catalysis provides a powerful method for activating cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, to undergo ring-opening reactions. uni-regensburg.delnu.edu.cn These reactions are valuable for constructing various carbocyclic and heterocyclic systems. lnu.edu.cn In the presence of a Lewis acid, the activated cyclopropane can act as a 1,3-dipole source. lnu.edu.cn

For vinylcyclopropanes, Lewis acid-catalyzed ring-opening can lead to cascade reactions. For example, a palladium-catalyzed intermolecular cascade (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes has been reported. nih.gov A key feature is the use of a phosphonate (B1237965) group as an acceptor on the cyclopropane. The reaction is initiated by the palladium-catalyzed ring opening of the vinylcyclopropane. nih.gov

While the provided search results focus more broadly on donor-acceptor cyclopropanes, the principles can be extended to understand the potential reactivity of this compound under Lewis acidic conditions. The activation of the cyclopropane by a Lewis acid would likely lead to the formation of a cationic intermediate. In the case of a vinylcyclopropane, this intermediate would be an allylic cation, which could then be trapped by a nucleophile.

An interesting related reaction is the 1,4-diazabicyclo[2.2.2]octane (DABCO)-mediated ring opening of 1-acetylcyclopropanecarboxamides, which proceeds through organocatalysis rather than traditional Lewis acid catalysis. lnu.edu.cn This demonstrates that nucleophilic tertiary amines can also induce the ring-opening of activated cyclopropanes. lnu.edu.cn

Research into the Lewis acid-catalyzed reactions of fused cyclopropanes with thiourea (B124793) has shown that a formal [4+1]-cycloaddition can occur through a cascade ring opening/cyclization process. uni-regensburg.de The proposed mechanism involves Lewis acid activation of an ester moiety, leading to an Sₙ1-type ring opening of the cyclopropane bond to form an intermediate that then undergoes further cyclization. uni-regensburg.de

Applications of 1,1 Dibromo 2 Vinylcyclopropane As a Synthetic Building Block

Construction of Complex Carbocyclic and Heterocyclic Frameworks

The high ring strain and the presence of two leaving groups (bromine atoms) in 1,1-dibromo-2-vinylcyclopropane make it an excellent precursor for various ring-opening and rearrangement reactions, enabling the synthesis of a wide array of carbocyclic and heterocyclic systems. These transformations often proceed through reactive intermediates, which can be trapped by different reagents to afford diverse molecular scaffolds.

One of the key reactions of vinylcyclopropanes is their rearrangement to cyclopentenes, a transformation that has been extensively studied for over five decades. nih.gov This rearrangement can be initiated thermally, photochemically, or by using transition metal catalysts, providing access to five-membered carbocycles. Furthermore, this compound and its derivatives can participate in transition-metal-catalyzed cycloaddition reactions. pku.edu.cn For instance, rhodium-catalyzed [3+2] cycloadditions of 1-yne-vinylcyclopropanes lead to the formation of bicyclic cyclopentene (B43876) products. pku.edu.cn The substitution pattern on the vinylcyclopropane (B126155) ring plays a crucial role in determining the mode of cycloaddition, allowing for the synthesis of five- to eight-membered carbocycles. pku.edu.cn

The reactivity of the gem-dibromocyclopropane unit can be harnessed to generate other strained systems. For example, treatment of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) with appropriate reagents can lead to the formation of [1.1.1]propellane, a highly strained and reactive molecule that serves as a precursor to bicyclo[1.1.1]pentane derivatives. orgsyn.org These bicyclic systems are of interest as rigid molecular scaffolds in medicinal chemistry and materials science.

Synthesis of Natural Products and Analogues Utilizing Dibromocyclopropane Intermediates

The unique reactivity of this compound and related dibromocyclopropane intermediates has been exploited in the total synthesis of several natural products. The cyclopropane (B1198618) ring, often with specific stereochemistry, is a key structural motif in a variety of biologically active natural products, including terpenoids, alkaloids, steroids, and fatty acids. nih.govrsc.org

The synthesis of natural products containing a cyclopropane ring often relies on methods such as [2+1] cycloaddition reactions and direct 1,3-cyclization. rsc.org Dibromocyclopropanation, the addition of dibromocarbene to an alkene, is a common method for introducing the 1,1-dibromocyclopropane (B14071962) unit, which can then be further transformed. For instance, the resulting gem-dibromide can be reduced to a monobromide or a simple cyclopropane, or it can undergo ring-opening reactions to generate other functional groups.

A notable application of dibromocyclopropane chemistry is in the synthesis of chrysanthemic acid derivatives, which are components of pyrethrin insecticides. nih.gov The synthesis can involve the stereospecific cross-coupling of cyclopropyl (B3062369) organozincates with vinyl bromides, a reaction that proceeds rapidly at room temperature using an air-stable palladium(I) dimer catalyst. nih.gov This method allows for the modular synthesis of vinylcyclopropanes with high stereochemical fidelity. nih.gov

Furthermore, the vinylcyclopropane moiety itself is a key structural feature in several natural products and pharmaceuticals, such as the antiviral drugs Simeprevir and Danoprevir, and the dictyopterene pheromones found in marine brown algae. nih.gov The development of synthetic methods to access these motifs with high efficiency and stereocontrol is therefore of significant interest.

Precursors in the Development of Functionalized Materials

Beyond its applications in the synthesis of complex molecules, this compound and its derivatives also serve as valuable precursors for the development of functionalized materials.

Monomers for Low-Shrinkage Polymers and Resins

A significant challenge in the field of polymer chemistry is the volume shrinkage that occurs during polymerization, which can lead to mechanical stress and failure in applications such as dental fillings and coatings. Vinylcyclopropanes, including derivatives of this compound, have emerged as promising monomers for the development of low-shrinkage polymers. researchgate.netrsc.org

The polymerization of 2-vinylcyclopropane-1,1-dicarboxylates can proceed via a ring-opening mechanism, which helps to mitigate the volume reduction that typically accompanies the conversion of monomers to polymers. researchgate.netrsc.org Photopolymerization of these monomers, using initiators like camphorquinone, has been shown to favor the formation of 1,5-ring-opened structures over the formation of cyclobutane-containing units. researchgate.netrsc.org This is a crucial finding, as the extent of volume shrinkage is directly related to the degree of 1,5-ring opening. researchgate.netrsc.org Ternary photoinitiator systems have been found to be particularly effective, leading to high polymerization rates and conversions in a short amount of time. rsc.org

| Monomer | Polymerization Method | Key Finding | Reference |

| 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane | Photopolymerization | Higher formation of 1,5-ring-opened units, leading to lower volume shrinkage. | researchgate.netrsc.org |

| 1,1-Bis(ethoxycarbonyl)-2-(prop-1-en-2-yl)-cyclopropane | Photopolymerization | Ternary photoinitiator systems lead to high polymerization rates and conversions. | rsc.org |

Stereoselective Synthesis of Biologically Relevant Molecules

The synthesis of chiral molecules with high stereochemical purity is a cornerstone of modern drug discovery and development. This compound provides a versatile platform for the stereoselective synthesis of biologically relevant molecules, particularly those containing the vinylcyclopropane motif.

Enantioselective and Diastereoselective Approaches to Vinylcyclopropane Derivatives

The development of enantioselective and diastereoselective methods to synthesize vinylcyclopropane derivatives is crucial for accessing specific stereoisomers with desired biological activity. Various strategies have been developed to control the stereochemistry of reactions involving vinylcyclopropanes.

One approach involves the use of chiral catalysts in transition-metal-catalyzed reactions. For example, asymmetric rhodium(I)-catalyzed [3+2] cycloadditions of 1-yne-vinylcyclopropanes using chiral ligands like (R)-H8-BINAP have been shown to produce bicyclic cyclopentene products with excellent enantioselectivities. pku.edu.cn The stereochemical outcome of these reactions is often controlled by the insertion step of the alkyne, with the chiral ligand dictating the facial selectivity. pku.edu.cn

Another strategy involves the use of chiral auxiliaries. For instance, the dialkylation of bis-(-)-8-phenylmenthyl malonate with 1,4-dibromo-2-butene (B147587) under phase-transfer catalysis conditions can afford optically active vinylcyclopropanes with high diastereoselectivity. marquette.edu The stereochemical outcome is rationalized by a transition state model where the olefinic substituent is oriented away from the sterically demanding chiral auxiliary. marquette.edu

| Reaction Type | Catalyst/Auxiliary | Key Feature | Reference |

| Asymmetric Rh(I)-catalyzed [3+2] cycloaddition | (R)-H8-BINAP | Excellent enantioselectivities in the synthesis of bicyclic cyclopentenes. | pku.edu.cn |

| Diastereoselective dialkylation | (-)-8-phenylmenthyl malonate | High diastereoselectivity in the synthesis of optically active vinylcyclopropanes. | marquette.edu |

Enzymatic Resolution in the Synthesis of Chiral Vinylcyclopropane Carboxylic Acids

Enzymatic resolution is a powerful tool for the separation of enantiomers, and it has been successfully applied to the synthesis of chiral vinylcyclopropane carboxylic acids. This method takes advantage of the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

In one example, the enzymatic resolution of a racemic mixture of (1R,2S)- and (1S,2R)-1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid methyl ester was employed to obtain the desired (1R,2S) enantiomer with high enantiomeric excess. amazonaws.com This process involved an initial chemical enrichment of the desired isomer through classical resolution with a chiral resolving agent like di-p-toluoyl-D-tartaric acid, followed by an enzymatic resolution to achieve high enantiopurity. amazonaws.com While the enzymatic resolution could be time-consuming, the combination of chemical and enzymatic methods proved to be an effective strategy for obtaining the enantiomerically pure product on a larger scale. amazonaws.com The subsequent removal of the protecting group yielded the highly crystalline and enantiomerically pure (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid. amazonaws.com

Computational and Theoretical Studies of 1,1 Dibromo 2 Vinylcyclopropane Reactivity

Quantum Mechanical Investigations of Reaction Pathways and Energy Landscapes

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful techniques for mapping the potential energy surfaces of chemical reactions. For 1,1-dibromo-2-vinylcyclopropane, such investigations would be crucial for understanding its propensity for various transformations, including the well-known vinylcyclopropane (B126155) rearrangement.

A theoretical study would typically involve locating the ground state geometries of reactants, the transition state structures for different potential pathways (e.g., concerted pericyclic rearrangement versus a stepwise diradical mechanism), and the resulting products. The calculated activation energies would provide a quantitative measure of the kinetic feasibility of each pathway. For instance, in the vinylcyclopropane-cyclopentene rearrangement, quantum mechanics could elucidate whether the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane (B1198618) ring is more favorable and how the presence of the two bromine atoms and the vinyl group influences this selectivity.

Despite the importance of these questions, specific quantum mechanical studies detailing the reaction pathways and complete energy landscapes for the rearrangements of this compound have not been reported in the peer-reviewed literature.

Conformational Analysis and Energetic Profiles of Rearrangements

The reactivity of this compound is intrinsically linked to its three-dimensional structure. A thorough conformational analysis using computational methods would identify the different stable conformers of the molecule, arising from the rotation around the single bond connecting the vinyl group to the cyclopropane ring.

By calculating the relative energies of these conformers, researchers can determine the most populated conformation at a given temperature, which is often the one that proceeds to reaction. Furthermore, the energetic profiles for the interconversion between these conformers can reveal the flexibility of the molecule. For rearrangement reactions, understanding the initial conformational preferences is critical, as the stereochemical outcome of the reaction is often dictated by the geometry of the starting material.

Currently, there are no published studies that provide a detailed conformational analysis or the energetic profiles for the rearrangements specifically for this compound.

Mechanistic Elucidation through Electronic Structure Calculations

Electronic structure calculations provide deep insights into the bonding and electronic distribution within a molecule, which are fundamental to understanding its reactivity. For this compound, such calculations could clarify the electronic effects of the gem-dibromo substitution on the cyclopropane ring and the vinyl group.

Key questions that could be addressed include how the electronegative bromine atoms affect the strain energy of the cyclopropane ring and the electron density of the adjacent vinyl pi-system. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate the most likely sites for nucleophilic or electrophilic attack. This information is vital for predicting the regioselectivity and stereoselectivity of its reactions.

While the general principles of electronic effects in similar molecules are understood, detailed electronic structure calculations and their direct application to elucidating the reaction mechanisms of this compound are absent from the available scientific literature.

Charge Development and Transition State Analysis in Ring-Opening Reactions

The ring-opening of cyclopropanes can proceed through mechanisms where charge separation develops in the transition state. Computational analysis of the charge distribution along a reaction coordinate is a powerful tool for characterizing these transition states and understanding the nature of the intermediates involved.

For this compound, a computational study could quantify the development of partial charges on the carbon atoms of the cyclopropane ring as it opens. This would help to distinguish between a purely diradical mechanism and one with significant zwitterionic character. Natural Bond Orbital (NBO) analysis or other population analysis methods performed at the transition state geometry would provide a detailed picture of the charge distribution and how it is stabilized or destabilized by the substituents.

Such detailed transition state analyses for the ring-opening reactions of this compound have not been specifically reported, leaving a void in the complete understanding of its reaction mechanisms from a theoretical standpoint.

Summary and Future Outlook

While the general reactivity of vinylcyclopropanes and gem-dihalocyclopropanes provides a framework for predicting the behavior of this compound, a detailed, quantitative understanding from a computational and theoretical perspective is currently lacking. The specific influence of the interplay between the vinyl group and the two bromine atoms on the reaction pathways, energy barriers, and electronic structure remains an open area for research. Future computational studies are needed to address the specific points outlined in this article, which would undoubtedly provide valuable insights for synthetic chemists looking to utilize this and related compounds in a predictable and controlled manner.

Advanced Spectroscopic Techniques in the Elucidation of 1,1 Dibromo 2 Vinylcyclopropane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,1-dibromo-2-vinylcyclopropane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering insights into the connectivity and spatial orientation of the atoms.

Detailed Analysis of ¹H, ¹³C, and Halogen NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl and cyclopropyl (B3062369) protons. The vinyl group gives rise to a characteristic pattern, typically a multiplet for the methine proton (-CH=) in the range of 5.0-6.0 ppm, and two separate multiplets for the terminal vinyl protons (=CH₂) between 4.8 and 5.5 ppm. These protons exhibit both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

The cyclopropyl protons resonate in the upfield region of the spectrum, a consequence of the ring's magnetic anisotropy. The proton attached to the same carbon as the vinyl group (C2) would appear as a multiplet, coupled to both the vinyl methine proton and the geminal protons on the adjacent cyclopropyl carbon (C3). The two protons on C3 are diastereotopic and would present as separate multiplets, further split by their geminal and vicinal couplings. The presence of two bulky bromine atoms on C1 significantly influences the chemical shifts of the adjacent cyclopropyl protons.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. youtube.comubc.ca For this compound, five distinct signals are expected. The highly deshielded carbon of the CBr₂ group would appear at a very low field. The carbons of the vinyl group typically resonate between 110 and 140 ppm. The cyclopropane (B1198618) ring carbons are characteristically found at higher fields, with the CBr₂-adjacent carbons being more deshielded than the third carbon. docbrown.info For instance, in the related compound cyclopropane, the carbon signal appears at an unusually high field of -2.7 ppm. docbrown.info

Halogen NMR, such as ⁷⁹Br or ⁸¹Br NMR, is a more specialized technique. Due to the quadrupolar nature of bromine nuclei, the signals are often very broad, which can limit the resolution and utility for detailed structural analysis in many organic molecules.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

| C1 | - | Low Field (e.g., 25-45) | Singlet (Quaternary) |

| C2-H | Multiplet (e.g., 1.5-2.5) | High Field (e.g., 20-40) | Multiplet |

| C3-H₂ | Multiplet (e.g., 1.0-2.0) | High Field (e.g., 15-35) | Multiplet |

| Vinyl CH | Multiplet (e.g., 5.0-6.0) | Mid Field (e.g., 130-140) | Multiplet |

| Vinyl CH₂ | Multiplet (e.g., 4.8-5.5) | Mid Field (e.g., 115-125) | Multiplet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structure Elucidation

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. nih.gov For this compound, a COSY spectrum would show cross-peaks connecting the vinyl methine proton to the terminal vinyl protons and to the adjacent cyclopropyl proton (C2-H). It would also show correlations between the C2-H proton and the C3-H₂ protons, as well as the geminal coupling between the two C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, correlating ¹H and ¹³C spectra through one-bond couplings. researchgate.net An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming which proton multiplet corresponds to C2-H versus the C3-H₂ protons.

Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₅H₆Br₂), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of a bromine atom, leading to a prominent [M-Br]⁺ fragment. Subsequent fragmentation could involve the loss of the second bromine atom or cleavage of the cyclopropane ring. The high-energy vinylcyclopropane (B126155) cation radical is known to undergo complex rearrangements. Predicted m/z values for various adducts of the molecule have been calculated. uni.lu

Interactive Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z (mass-to-charge ratio) |

| [M+H]⁺ | 224.89092 |

| [M+Na]⁺ | 246.87286 |

| [M-H]⁻ | 222.87636 |

| [M+NH₄]⁺ | 241.91746 |

| [M]⁺ | 223.88309 |

Data sourced from PubChemLite (CID 220962). uni.lu

Vibrational Spectroscopy (IR) for Functional Group Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent tool for identifying the presence of key functional groups.

The IR spectrum of this compound would be expected to display characteristic absorption bands for its constituent parts:

C-H Stretching: The vinyl C-H stretching vibrations would appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. The cyclopropyl C-H stretches also occur at high wavenumbers, often around 3000-3080 cm⁻¹.

C=C Stretching: A sharp, medium-intensity peak around 1640 cm⁻¹ would indicate the C=C stretching of the vinyl group.

CH₂ Bending: The out-of-plane bending (wagging) of the terminal =CH₂ group would produce strong bands in the 910-990 cm⁻¹ region.

Cyclopropane Ring: The cyclopropane ring itself has characteristic "ring breathing" and C-C stretching modes, though these can be harder to assign definitively.

C-Br Stretching: The carbon-bromine stretching vibrations occur in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹. The presence of two bromine atoms on the same carbon (gem-dibromo) would influence the exact position and intensity of these bands.

Interactive Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Vinyl C-H | 3100 - 3010 | Stretch |

| Cyclopropyl C-H | 3080 - 3000 | Stretch |

| Alkane C-H | < 3000 | Stretch |

| Vinyl C=C | ~1640 | Stretch |

| Vinyl =CH₂ | 990 - 910 | Out-of-plane bend |

| C-Br | 680 - 500 | Stretch |

Chromatographic Methods (GC, HPLC) for Isomeric Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. Given that reactions producing this compound might also yield stereoisomers (enantiomers if chiral reagents are used, or diastereomers in more complex systems), chromatographic separation is critical.

Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for analysis by Gas Chromatography. ijmlr.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can effectively separate isomers and quantify the purity of a sample. The use of chiral stationary phases in the GC column allows for the separation of enantiomers, which is crucial for stereoselective synthesis. researchgate.netgcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied to cyclopropane derivatives. nih.govsielc.com For non-polar compounds like this compound, reverse-phase HPLC (using a non-polar stationary phase and a polar mobile phase) would be the method of choice. Chiral HPLC columns are also widely available for the separation of enantiomers on an analytical or even preparative scale.

Both GC and HPLC are fundamental in monitoring the progress of a reaction, identifying byproducts, and ensuring the final isolated product meets the required purity standards for further research or application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-dibromo-2-vinylcyclopropane, and how can over-bromination be minimized?

- Methodological Answer : The synthesis of brominated cyclopropanes often involves electrophilic addition or radical bromination. For this compound, controlled bromination of 2-vinylcyclopropane using stoichiometric bromine (Br₂) in non-polar solvents (e.g., CCl₄) at low temperatures (-20°C to 0°C) can prevent over-bromination . Monitoring reaction progress via GC-MS or in situ NMR is critical. Evidence from analogous compounds (e.g., 2-bromo-1,1-dimethylcyclopropane) suggests that steric hindrance from substituents (e.g., vinyl groups) influences regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Cyclopropane ring protons exhibit characteristic coupling (J = 4–8 Hz) due to ring strain. The vinyl group’s protons show coupling patterns (e.g., J = 10–16 Hz for trans-vinyl protons) .

- IR Spectroscopy : Stretching vibrations for C-Br bonds appear at 500–600 cm⁻¹, while vinyl C=C stretches occur near 1640 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and fragmentation patterns (e.g., loss of Br· radicals) confirm the molecular formula .

Q. What safety protocols are essential when handling brominated cyclopropanes like this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation or unintended reactions .

- Spill Management : Use sand or vermiculite for containment; avoid water to prevent exothermic reactions .

- PPE : Wear nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and volatile toxicity .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity in ring-opening polymerizations?

- Methodological Answer : The vinyl group participates in radical or anionic polymerization, forming polycyclopropane derivatives. Kinetic studies using DSC or SEC reveal that bromine atoms act as chain-transfer agents, reducing molecular weight. Computational modeling (DFT) predicts that the electron-withdrawing Br substituents stabilize transition states during ring-opening . Contrastingly, steric effects from the vinyl group may slow propagation rates .

Q. How can conflicting thermal stability data for brominated cyclopropanes be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (Td) often arise from impurities or measurement techniques. For example:

- TGA vs. DSC : TGA under N₂ may show higher Td due to reduced oxidative degradation .

- Sample Purity : HPLC-purified samples (>98% purity) yield reproducible Td values, while crude mixtures degrade at lower temperatures .

- Cross-referencing data from multiple techniques (e.g., TGA-MS) identifies decomposition byproducts (e.g., HBr gas) .

Q. What strategies enable stereoselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Nucleophilic Substitution : Use chiral ligands (e.g., BINOL) with Grignard reagents to retain cyclopropane ring integrity while replacing Br atoms .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to preserve stereochemistry .

- Bioactivity Screening : Molecular docking studies (e.g., AutoDock Vina) predict interactions between the dibromo-vinyl scaffold and target proteins (e.g., kinases) .

Q. Why do computational models sometimes fail to predict the ring strain of this compound accurately?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) may underestimate angle strain due to the electron-withdrawing Br and vinyl groups. Hybrid methods (e.g., CCSD(T)) combined with X-ray crystallography data (e.g., bond angles <60°) improve accuracy . Discrepancies arise when van der Waals interactions between Br atoms are neglected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.